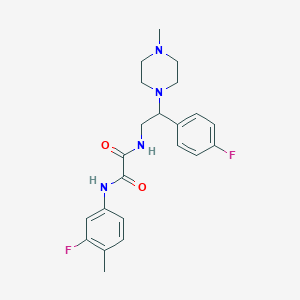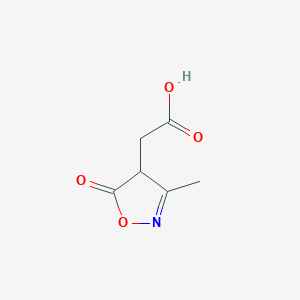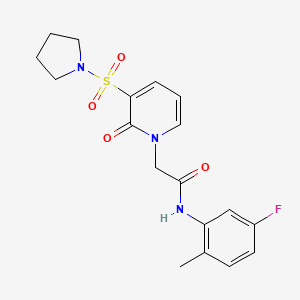![molecular formula C18H22ClN3O3S B2407069 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide CAS No. 899758-57-7](/img/structure/B2407069.png)
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chloroacetamide Derivatives in Green Algae Research
The study of chloroacetamide derivatives, such as those structurally related to 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide, has been conducted in the context of their impact on fatty acid synthesis in green algae, specifically Scenedesmus acutus. Chloroacetamides like alachlor and metazachlor are known for their herbicidal properties, affecting annual grasses and broad-leaved weeds across various crops. This research underlines the biochemical mechanisms of chloroacetamides and their potential effects on non-target organisms in aquatic environments (Weisshaar & Böger, 1989).
Computational and Pharmacological Evaluation of Derivatives
A comprehensive study evaluated the computational and pharmacological potentials of heterocyclic derivatives, including those similar in structure to our compound of interest. The research encompassed toxicity assessments, tumor inhibition, and evaluations of analgesic and anti-inflammatory actions. This work highlights the diverse therapeutic potential of such compounds, with specific derivatives demonstrating moderate inhibitory effects across various assays (Faheem, 2018).
Herbicide Metabolism and Environmental Impact
The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been scrutinized, offering insights into the environmental and health implications of such compounds. This research sheds light on the metabolic pathways of chloroacetamides and their potential carcinogenicity, underscoring the importance of understanding these mechanisms for assessing environmental risks and human exposure (Coleman et al., 2000).
Novel Coordination Complexes and Antioxidant Activity
Investigations into pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies explore the role of hydrogen bonding in the self-assembly processes and evaluate the antioxidant activities of these complexes. Such research underscores the potential of these compounds in developing new materials with significant antioxidant properties (Chkirate et al., 2019).
Synthesis and Biological Screening
Further research into the synthesis and biological screening of novel derivatives, including those similar to this compound, has been conducted. These studies aim to evaluate the antimicrobial potential of such compounds, highlighting their relevance in developing new therapeutic agents with effective antimicrobial properties (Rehman et al., 2013).
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12(2)6-7-20-16(23)11-26-17-18(24)22(9-8-21-17)13-4-5-15(25-3)14(19)10-13/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQFNVFVGXMGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN(C1=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)




![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)



![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)
